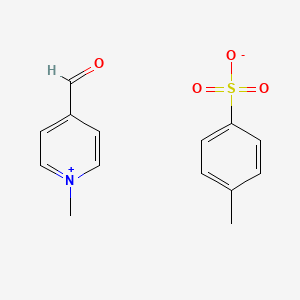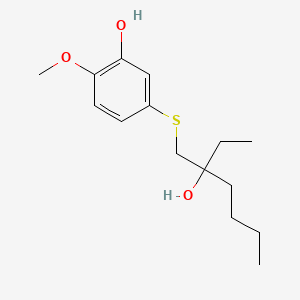
5-((2-Ethyl-2-hydroxyhexyl)thio)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Ethyl-2-hydroxyhexyl)thio)-2-methoxyphenol is an organic compound that belongs to the class of phenols This compound features a phenolic hydroxyl group, a methoxy group, and a thioether linkage with a branched alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Ethyl-2-hydroxyhexyl)thio)-2-methoxyphenol typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 2-ethyl-2-hydroxyhexyl thiol and 2-methoxyphenol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The thioether linkage can be reduced to form thiols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Thiols and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antioxidant: The phenolic hydroxyl group imparts antioxidant properties, making it useful in biological studies related to oxidative stress.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antioxidant or enzyme inhibitory properties.
Industry
Polymer Additives: It can be used as an additive in polymers to enhance their stability and resistance to oxidation.
Cosmetics: The antioxidant properties make it suitable for use in cosmetic formulations to protect against oxidative damage.
Mecanismo De Acción
The mechanism by which 5-((2-Ethyl-2-hydroxyhexyl)thio)-2-methoxyphenol exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound can bind to the active site of certain enzymes, blocking their activity and modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenol (Guaiacol): Lacks the thioether linkage and branched alkyl chain.
4-Methoxyphenol (Mequinol): Similar structure but with the methoxy group at a different position.
2-Ethylphenol: Lacks the methoxy group and thioether linkage.
Uniqueness
5-((2-Ethyl-2-hydroxyhexyl)thio)-2-methoxyphenol is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of both a phenolic hydroxyl group and a thioether linkage makes it versatile in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C15H24O3S |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
5-(2-ethyl-2-hydroxyhexyl)sulfanyl-2-methoxyphenol |
InChI |
InChI=1S/C15H24O3S/c1-4-6-9-15(17,5-2)11-19-12-7-8-14(18-3)13(16)10-12/h7-8,10,16-17H,4-6,9,11H2,1-3H3 |
Clave InChI |
DOLQUNHREYMBAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)(CSC1=CC(=C(C=C1)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


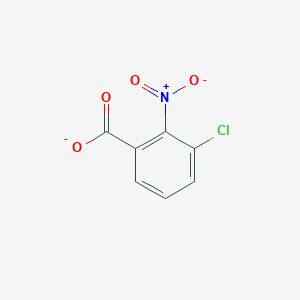

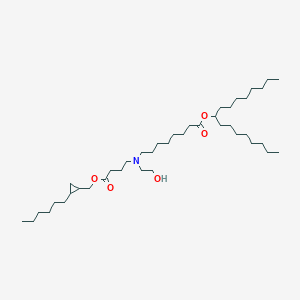
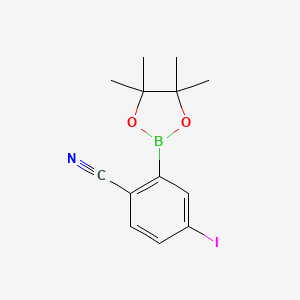
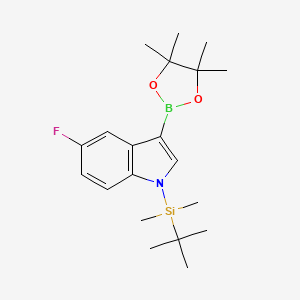
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-isopropyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B13357146.png)


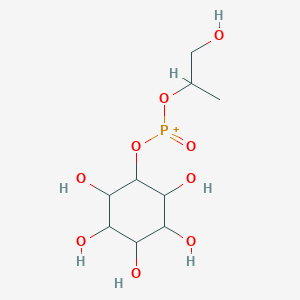
![1-[4-(difluoromethoxy)phenyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357173.png)
![2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride](/img/structure/B13357179.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357184.png)
![4-{[(4-Aminophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13357187.png)
